

Application Notes and Protocols for A-61603 in In Vivo Mouse Studies

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Compound of Interest

Compound Name: A-61603

Cat. No.: B1666403

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **A-61603**, a potent and selective $\alpha 1A$ -adrenergic receptor agonist, for in vivo studies in mice. This document covers established dosages, administration protocols, and key experimental considerations to facilitate reproducible and effective research.

Introduction to A-61603

A-61603 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the $\alpha 1A$ -adrenergic receptor. It has demonstrated significant potential in preclinical studies, particularly in the context of cardiovascular research where it has shown cardioprotective effects.^[1] Its high selectivity for the $\alpha 1A$ subtype over $\alpha 1B$ and $\alpha 1D$ receptors makes it a precise tool for dissecting signaling pathways.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for **A-61603** in mice.

Table 1: Reported In Vivo Dosages of **A-61603** in Mice

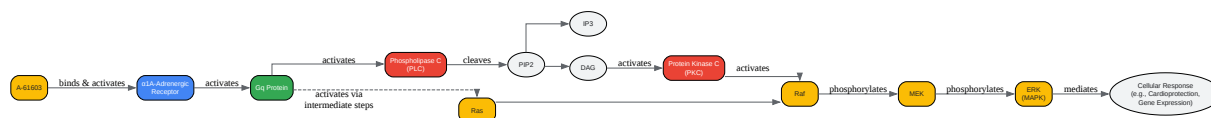
Dosage Range	Administration Route	Study Context	Key Findings	Reference(s)
10 ng/kg/day	Subcutaneous (s.c.) Osmotic Minipump	Cardioprotection, Doxorubicin-induced cardiotoxicity, Right heart failure	Subpressor dose; Activates cardiac ERK without altering blood pressure. [1][2]	[1][2]
0.01 - 10 µg/kg/day	Subcutaneous (s.c.) Osmotic Minipump	Dose-response for ERK activation	Established dose-dependent increase in cardiac ERK phosphorylation. [1]	[1]
0.3 µg/kg (EC50)	Intravenous (i.v.) Infusion	Pressor response	Determined the dose required to elicit a half-maximal increase in mean arterial pressure. [3]	[3]

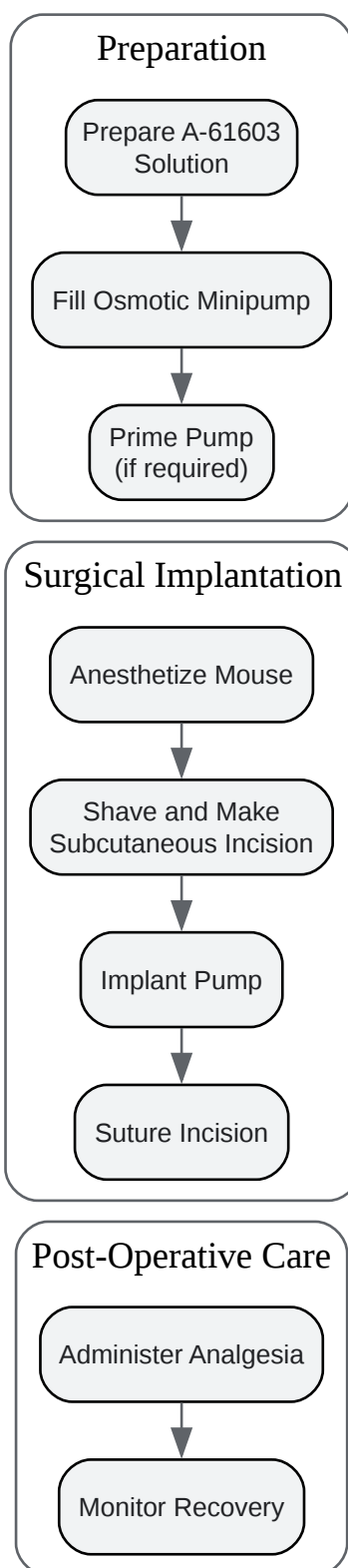
Table 2: Vehicle and Formulation

Component	Concentration	Purpose	Reference(s)
Vitamin C	100 µM	Antioxidant to prevent degradation of A-61603.	[1][2]
Sodium Chloride (NaCl)	0.9%	Isotonic saline for vehicle compatibility.	[2]

Signaling Pathway

A-61603 exerts its effects by selectively activating the α 1A-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation primarily initiates a Gq-protein signaling cascade, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling, including the Ras-Raf-MEK-ERK (MAPK) pathway.





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References

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- 2. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK1/2-ERK1/2 mediates alpha1-adrenergic receptor-stimulated hypertrophy in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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